2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide features a 1,3,4-oxadiazole core substituted with a partially hydrogenated naphthalene (tetrahydronaphthalen) moiety, linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl group. This structure combines pharmacologically relevant motifs:
- 1,3,4-Oxadiazole: A heterocycle known for metabolic stability and bioisosteric replacement of ester/amide groups in drug design.
- 2,5-Dioxopyrrolidin-1-yl (succinimide): Improves solubility and binding interactions via hydrogen bonding.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-14(10-22-15(24)7-8-16(22)25)19-18-21-20-17(26-18)13-6-5-11-3-1-2-4-12(11)9-13/h5-6,9H,1-4,7-8,10H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRCTZXMPJHZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dioxopyrrolidine and 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Analysis
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocycle Impact :
- The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2,3-triazole () due to reduced susceptibility to enzymatic degradation .
- Benzothiazole () and imidazo[1,2-a]pyridine () exhibit distinct electronic profiles, influencing binding affinity to targets like kinases or GPCRs.
Electron-withdrawing groups (e.g., –NO2 in 6b/c, ) reduce electron density, affecting reactivity and target interactions compared to the electron-rich tetrahydronaphthalen .
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Profiles
*Predicted based on structural analogs.
Research Findings and Implications
- Antimicrobial Potential: Triazole derivatives (e.g., 6a–c) exhibit antimicrobial activity, suggesting the target compound’s oxadiazole core could be optimized for similar applications with improved stability .
- Metabolic Stability : The succinimide group (shared with ’s compound) may reduce hepatic clearance, extending half-life .
- CNS Penetration : The tetrahydronaphthalen substituent’s lipophilicity positions the target compound as a candidate for CNS drug development, unlike the polar nitrophenyl groups in 6b/c .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a hybrid molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes a pyrrolidine ring fused with a dioxo moiety and an oxadiazole derivative. The molecular formula is , and it has a molecular weight of approximately 336.37 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticonvulsant Properties
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. In particular, one study reported that a related compound demonstrated protective effects in various seizure models:
| Model | ED50 (mg/kg) |
|---|---|
| Maximal Electroshock (MES) | 23.7 |
| Pentylenetetrazole (PTZ) | 59.4 |
| 6 Hz Seizures | 22.4 |
These findings suggest that the compound may inhibit sodium/calcium currents and antagonize TRPV1 receptors, contributing to its anticonvulsant effects .
Antinociceptive Effects
In addition to anticonvulsant properties, the compound also exhibits antinociceptive activity. In formalin-induced pain models, it showed significant efficacy, indicating potential applications in pain management .
Antimicrobial Activity
Preliminary studies on similar pyrrolidine derivatives have shown moderate to significant antimicrobial activities against various bacteria and fungi. Compounds with higher lipophilicity often demonstrate enhanced antibacterial properties . While specific data on this compound's antimicrobial activity is limited, the structural similarities suggest potential effectiveness.
The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide may involve:
- Ion Channel Modulation : Inhibition of sodium and calcium channels contributes to its anticonvulsant effects.
- Receptor Antagonism : Interaction with TRPV1 receptors may mediate pain relief.
Case Studies
- Anticonvulsant Efficacy : A study involving the administration of the compound in rodent models demonstrated significant reductions in seizure frequency and severity compared to control groups .
- Pain Management Trials : Clinical trials assessing the efficacy of similar compounds in chronic pain conditions have shown promising results, indicating a potential pathway for therapeutic use .
Q & A
Basic Research Questions
Q. What are the key steps and conditions for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrrolidinone and tetrahydronaphthalenyl-oxadiazole moieties. Key reagents include dimethylformamide (DMF) as a solvent and sodium hydroxide/potassium carbonate as bases to facilitate bond formation. Reaction conditions (temperature: 60–80°C; pH control) are critical to avoid side reactions. Post-synthesis purification via column chromatography and recrystallization ensures high purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify connectivity and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% threshold). X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases linked to disease pathways. Use IC₅₀ determination with dose-response curves. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 or HeLa cells) ensures selectivity. Positive controls (e.g., staurosporine for kinases) validate experimental setups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and reaction energetics. Molecular dynamics simulations model solvent effects. ICReDD’s reaction path search tools integrate computational and experimental data to identify optimal catalysts (e.g., Pd/C for coupling) and reduce trial-and-error iterations .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from structural analogs or assay conditions. Perform comparative structural analysis (e.g., substituent effects via Hansch analysis) and replicate experiments under standardized protocols (pH 7.4 buffer, 37°C). Use multivariate statistical tools (e.g., PCA) to isolate variables (e.g., solvent polarity in cell-based assays) .
Q. What strategies enhance selectivity for target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map binding interactions. Modify substituents on the oxadiazole or tetrahydronaphthalene rings to improve steric/complementarity. Validate with alanine-scanning mutagenesis of the target protein’s active site. SPR (Surface Plasmon Resonance) quantifies binding kinetics (kₐ, kₐ) .
Q. How to design a DOE (Design of Experiments) for reaction optimization?
- Methodological Answer : Apply fractional factorial design (e.g., 2⁴⁻¹) to test variables: temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%), and reaction time (4–12 hrs). Analyze via ANOVA to identify significant factors. Response surface methodology (RSM) refines optimal conditions .
Q. What advanced techniques study its pharmacokinetic properties?
- Methodological Answer : Perform in vitro metabolic stability assays using liver microsomes (human/rat) with LC-MS/MS quantification. Assess membrane permeability via Caco-2 monolayer assays. In silico ADMET predictors (e.g., SwissADME) estimate bioavailability and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
